molecular formula C13H17N3O2 B1427742 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine CAS No. 1425931-97-0

5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine

Cat. No.: B1427742
CAS No.: 1425931-97-0
M. Wt: 247.29 g/mol
InChI Key: VDDMVJNKNFHXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and Isomeric Forms

The compound 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine features a pyrazole core substituted with three distinct functional groups: an amino group at position 3, a 2-((4-methoxybenzyl)oxy)ethyl chain at position 5, and a hydrogen atom at position 1 (Figure 1). The pyrazole ring itself is aromatic, with two adjacent nitrogen atoms contributing to its planar structure. The 4-methoxybenzyl group introduces a para-methoxy-substituted benzene ring connected via an ether linkage to the ethyl spacer.

Tautomerism is a critical structural consideration due to the presence of the NH group in the pyrazole ring. Annular prototropic tautomerism allows the hydrogen atom to shift between the N1 and N2 positions, leading to interchangeable 3- and 5-substituted pyrazole configurations. However, computational studies suggest that electron-donating substituents like the methoxy group stabilize the 5-substituted tautomer in polar solvents. No geometric or stereoisomers are possible due to the absence of double bonds or chiral centers.

IUPAC Nomenclature and Synonym Analysis

The systematic IUPAC name for this compound is 5-[2-[(4-methoxyphenyl)methoxy]ethyl]-1H-pyrazol-3-amine , derived through the following steps:

  • Identify the parent structure (pyrazole) and assign positions based on the lowest locant rule.
  • Prioritize substituents: the amino group (-NH₂) at position 3 and the 2-((4-methoxybenzyl)oxy)ethyl chain at position 5.
  • Name the side chain using substitutive nomenclature for the ether linkage and methoxybenzyl group.

Common synonyms include:

Synonym Source Identifier
1425931-97-0 CAS Registry
This compound PubChem
5-{2-[(4-methoxyphenyl)methoxy]ethyl}-1H-pyrazol-3-amine ChemSrc

These synonyms reflect variations in punctuation and bracket usage but adhere to IUPAC conventions.

Molecular Formula and Mass Spectrometric Data

The molecular formula C₁₃H₁₇N₃O₂ corresponds to a monoisotopic mass of 247.29 g/mol . Key mass spectrometric features include:

  • Molecular ion peak : m/z 247.3 (M⁺), consistent with the molecular weight.
  • Fragmentation patterns :
    • Loss of the 4-methoxybenzyloxy group (m/z 152.1).
    • Cleavage of the ethyl ether linkage (m/z 105.1 for the methoxybenzyl fragment).

Experimental high-resolution mass spectrometry (HRMS) data would typically show a deviation <5 ppm from the calculated mass.

Physicochemical Properties

The compound’s properties are influenced by its polar functional groups and aromatic systems:

Property Value/Description
Solubility Soluble in DMSO (>20 mg/mL), moderate in ethanol, insoluble in water.
Melting Point Not experimentally reported; predicted ~96–100°C.
Stability Stable under inert conditions; susceptible to oxidation at the amine group.
LogP Calculated 2.1 (moderate lipophilicity).

The methoxy and ether groups enhance solubility in polar aprotic solvents, while the aromatic pyrazole and benzyl moieties contribute to rigidity. Stability studies suggest degradation under prolonged exposure to light or acidic conditions.

Properties

IUPAC Name

5-[2-[(4-methoxyphenyl)methoxy]ethyl]-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-17-12-4-2-10(3-5-12)9-18-7-6-11-8-13(14)16-15-11/h2-5,8H,6-7,9H2,1H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDMVJNKNFHXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCC2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Hydrazines with β-Dicarbonyl Compounds

The pyrazol-3-amine core is commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds. This classical method is well-documented for generating substituted pyrazoles with high regioselectivity.

Typical procedure:

  • React hydrazine hydrate with appropriate β-dicarbonyl compounds (e.g., acetylacetone, benzoylacetone) in ethanol or acetic acid.
  • Reflux the mixture at temperatures around 80–100°C for 4–6 hours.
  • Isolate the pyrazole derivative via filtration, washing, and recrystallization.

Reaction scheme:

Hydrazine hydrate + β-dicarbonyl compound → Pyrazole core

Functionalization at the 3-Position

The amino group at the 3-position can be introduced or modified through nucleophilic substitution or reduction of suitable intermediates, such as nitriles or esters, to afford the amino functionality.

Final Purification and Characterization

  • The crude product is purified through column chromatography using suitable solvent systems (e.g., ethyl acetate/hexanes).
  • The purity and structure are confirmed via NMR spectroscopy , mass spectrometry , and IR spectroscopy .

Data Table of Typical Reaction Conditions

Step Reagents Solvent Temperature Reaction Time Yield (%) Notes
1 Hydrazine hydrate + β-dicarbonyl Ethanol Reflux (80–100°C) 4–6 hours 70–85 Formation of pyrazole core
2 4-Methoxybenzyl alcohol + Ethylene halide Acetone/DMF Room temp to 50°C 12–24 hours 75–85 Ether linkage formation
3 Pyrazole amino derivative + Alkyl halide Acetone/DMF Room temp 6–12 hours 60–78 Ether substitution

Research Findings and Optimization Strategies

Recent research emphasizes the importance of reaction conditions to optimize yields and purity:

  • Temperature control during nucleophilic substitutions minimizes side reactions.
  • Use of polar aprotic solvents like DMF or DMSO enhances SN2 reaction efficiency.
  • Catalysts such as potassium carbonate or cesium carbonate improve reaction rates.
  • Microwave-assisted synthesis has been explored to reduce reaction times significantly, increasing overall efficiency.

Notes on Divergent Synthesis and Functional Group Compatibility

  • The methodology allows for the introduction of various substituents on the pyrazole ring, which can influence biological activity.
  • Functional groups sensitive to basic or nucleophilic conditions should be protected during key steps.
  • The modular approach facilitates the synthesis of diverse analogs for structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, and water.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Substitution: Alkyl halides, sodium hydride, and dimethylformamide.

Major Products Formed

    Oxidation: Formation of 5-(2-((4-Hydroxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine.

    Reduction: Formation of this compound with an additional amine group.

    Substitution: Formation of various alkylated derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug development due to its pharmacological properties. Research indicates that pyrazole derivatives can exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds similar to 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine have been investigated for their ability to inhibit cancer cell proliferation. Pyrazole-based compounds are known to target specific pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Properties : Studies suggest that pyrazole derivatives can modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : The presence of the methoxybenzyl group may enhance the compound's ability to disrupt microbial membranes or inhibit key enzymes in pathogens, suggesting potential use as an antimicrobial agent.

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science:

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially improving the thermal stability and mechanical properties of polymers. Its unique structure may facilitate interactions that enhance material performance.
  • Sensors and Catalysts : Due to its chemical properties, it may be employed in the development of sensors for detecting environmental pollutants or as a catalyst in various chemical reactions.

Case Studies and Research Findings

Several studies have documented the applications of pyrazole derivatives:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrazole derivatives, including compounds similar to this compound. These compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.

Case Study 2: Anti-inflammatory Effects

Research published in Bioorganic & Medicinal Chemistry Letters examined the anti-inflammatory effects of pyrazole derivatives. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases.

Case Study 3: Antimicrobial Properties

A recent investigation reported in European Journal of Medicinal Chemistry focused on the antimicrobial activity of modified pyrazole compounds. The study found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, supporting further exploration into their therapeutic potential.

Mechanism of Action

The mechanism of action of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent variations and their implications.

Substituent Variations at Position 5

The 5-position of the pyrazole ring is critical for modulating physicochemical and biological properties.

Table 1: Comparison of 5-Position Substituents
Compound Name CAS Number Substituent at Position 5 Key Features
Target Compound 1425931-97-0 2-((4-Methoxybenzyl)oxy)ethyl Ether-linked PMB enhances lipophilicity
5-(4-Methoxyphenyl)-1H-pyrazol-3-amine - 4-Methoxyphenyl Direct aryl substitution; electron-donating methoxy group
1-(4-Methoxybenzyl)-1H-pyrazol-5-amine 227617-24-5 PMB group at N1 PMB on nitrogen; lacks ethyloxy spacer

Key Findings :

  • The target’s ethyloxy-PMB chain introduces steric bulk and flexibility compared to the rigid 4-methoxyphenyl group in ’s compound. This may improve membrane permeability in drug design .

Substituent Variations at Position 3

The 3-amine group is conserved across most analogs, suggesting its role as a pharmacophore.

Table 2: Comparison of 3-Position Substituents
Compound Name CAS Number Substituent at Position 3 Key Features
Target Compound 1425931-97-0 Amine Hydrogen-bonding capability
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine 1499331-74-6 Methyl Reduced polarity; potential for increased metabolic stability
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine 1497999-11-7 Ethyl, ethoxy Aliphatic substituents may lower solubility

Key Findings :

  • The 3-amine group in the target compound likely facilitates interactions with biological targets via hydrogen bonding, unlike methyl or ethoxy substituents in analogs .

PMB-Containing Analogs

The PMB group is a recurring motif in pyrazole derivatives, often used for protective or functional purposes.

Table 3: PMB-Containing Compounds
Compound Name PMB Linkage Type Key Features
Target Compound Ether Stable linkage; spacer enhances flexibility
1-ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine Amine Direct N-PMB bond; susceptible to enzymatic cleavage
PMB-protected phenol intermediates Ether Used in synthesis; removed under acidic conditions

Key Findings :

  • Ether-linked PMB groups (as in the target) are more stable than amine-linked analogs, making them preferable in prodrug designs .

Biological Activity

5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine, a compound with the chemical formula C13H17N3O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

The compound features a pyrazole moiety, which is known for its diverse biological activities. The presence of the methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets. The molecular weight of this compound is approximately 247.293 g/mol .

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain pyrazole derivatives demonstrated inhibition rates of up to 85% for TNF-α and 93% for IL-6 at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole compounds has been extensively documented. For example, derivatives have shown activity against various bacterial strains, including E. coli and S. aureus. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance antimicrobial efficacy. Specific derivatives have been reported to exhibit effective inhibition against standard pathogens at low micromolar concentrations .

3. Anticancer Properties

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines such as HepG2 (liver carcinoma) and A431 (skin carcinoma). Some derivatives exhibited IC50 values lower than those of established chemotherapeutics, indicating strong potential for further development . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

Research Findings Summary

Activity Efficacy Reference
Anti-inflammatoryUp to 85% TNF-α inhibition
AntimicrobialEffective against E. coli, S. aureus
AnticancerIC50 < standard drugs

Case Studies

Several case studies highlight the biological relevance of pyrazole derivatives:

  • Anti-inflammatory Study : A series of novel pyrazole compounds were synthesized and evaluated for their anti-inflammatory activity using an animal model of carrageenan-induced edema. Results indicated significant reduction in paw edema compared to controls .
  • Antimicrobial Testing : In vitro tests against bacterial strains were conducted to assess the antimicrobial properties of synthesized pyrazole derivatives. Compounds showed promising results with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines using MTT assays, revealing several compounds with potent activity against HepG2 cells, suggesting a pathway for further development in cancer therapeutics .

Q & A

Basic Question: What are the common synthetic routes for preparing 5-(2-((4-methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine and its derivatives?

Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization, functionalization, and nucleophilic substitution. For example:

  • Step 1 : Cyclization of hydrazines (e.g., monomethylhydrazine) with β-ketoesters to form the pyrazole core .
  • Step 2 : Introduction of the 4-methoxybenzyl (PMB) group via nucleophilic substitution or reductive amination. For instance, PMB-protected intermediates can be generated using 4-methoxybenzyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Post-functionalization (e.g., acylation, alkylation) to modify the amine group at the 3-position of the pyrazole ring.

Table 1 : Example Reaction Conditions for Derivatives

StepReagents/ConditionsYield (%)Key IntermediateReference
CyclizationEthanol, RT, 2–3 h75–85Pyrazole core
PMB Protection4-Methoxybenzyl chloride, TEA, DCM60–70PMB-ether intermediate
AcylationAcyl chlorides, reflux50–65Final derivatives

Advanced Question: How can computational methods (e.g., molecular docking) guide the design of pyrazole-3-amine derivatives with improved bioactivity?

Methodological Answer:
Molecular docking studies can predict binding affinities to target proteins (e.g., tubulin for anticancer activity). Key steps include:

  • Target Selection : Prioritize validated targets (e.g., human carbonic anhydrase II for anticancer activity) .
  • Ligand Preparation : Optimize the 3D structure of the pyrazole-3-amine derivative using software like AutoDock Vina.
  • Docking Validation : Compare docking scores with known inhibitors (e.g., combretastatin analogues) to identify critical interactions (e.g., hydrogen bonds with methoxy groups) .
  • SAR Analysis : Use results to refine substituents (e.g., electron-withdrawing groups on the benzyl moiety) for enhanced binding .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the pyrazole ring, PMB group, and ethyloxy linker. Key signals include:
    • Pyrazole C3-amine proton: δ 5.2–5.5 ppm (broad singlet) .
    • PMB aromatic protons: δ 6.8–7.3 ppm (doublets) .
  • IR : Stretching vibrations for C-O (PMB ether) at 1250–1150 cm1^{-1} and NH2_2 at 3350–3300 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 316.16) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for pyrazole-3-amine derivatives?

Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Strategies include:

  • Standardized Assays : Use validated protocols (e.g., sea urchin embryo assays for antitubulin activity) to minimize variability .
  • Dose-Response Analysis : Compare IC50_{50} values across studies. For example, derivatives with 4-chlorobenzoyl substituents showed 10-fold higher potency than methoxy variants in antiproliferative assays .
  • Structural Confirmation : Verify compound purity and stereochemistry via X-ray crystallography (e.g., CCDC deposition for 4-chlorobenzoyl derivatives) .

Table 2 : Bioactivity Comparison of Selected Derivatives

Derivative SubstituentTargetIC50_{50} (µM)Assay TypeReference
3,5-DinitrobenzoylTubulin0.12In vivo (sea urchin)
4-MethoxybenzylhCA II2.5Enzymatic inhibition
4-ChlorobenzoylHeLa cells0.8MTT assay

Advanced Question: What strategies optimize synthetic yields of PMB-protected intermediates?

Methodological Answer:

  • Solvent Selection : Use anhydrous dichloromethane to minimize hydrolysis of PMB chloride .
  • Temperature Control : Maintain 0–5°C during PMB group introduction to suppress side reactions.
  • Catalyst Use : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
  • Workup Optimization : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate PMB intermediates with >90% purity .

Basic Question: What are the typical applications of this compound in pharmacological research?

Methodological Answer:

  • Anticancer Agents : Derivatives inhibit tubulin polymerization (IC50_{50} < 1 µM) and show activity against HeLa and MCF-7 cell lines .
  • Antimicrobials : Pyrazole-3-amine thiourea derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Enzyme Inhibitors : Carbonic anhydrase II inhibition (Ki_i ~ 2.5 µM) is linked to the PMB group’s hydrophobic interactions .

Advanced Question: How does crystallographic data inform structural modifications for enhanced stability?

Methodological Answer:

  • X-ray Diffraction : Reveals planar pyrazole rings and intramolecular H-bonds (e.g., N–H···O between amine and methoxy groups) that stabilize the conformation .
  • Packing Analysis : Identify π-π stacking interactions (e.g., between PMB aryl rings) to design derivatives with improved crystallinity .
  • Torsion Angle Adjustments : Modify the ethyloxy linker’s flexibility to reduce steric strain (e.g., shorter linkers increase melting points by 20–30°C) .

Advanced Question: What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50_{50}/EC50_{50}.
  • ANOVA with Tukey’s Test : Compare multiple derivatives’ bioactivities (p < 0.05 threshold) .
  • Principal Component Analysis (PCA) : Correlate structural features (e.g., substituent electronegativity) with activity clusters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Reactant of Route 2
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.